molecular formula C23H26N4O6S B2848979 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533870-66-5

4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2848979
CAS No.: 533870-66-5
M. Wt: 486.54
InChI Key: FSFYNCPNXCMNNE-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . This compound is of significant interest in early-stage antimicrobial research, particularly in the ongoing investigation of new chemical entities to combat antimicrobial resistance (AMR) . Its molecular architecture incorporates a benzamide unit linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3,5-dimethoxyphenyl group and an azepane-sulfonyl moiety. The 1,3,4-oxadiazole ring acts as a bioisostere for carbonyl-containing groups like carboxylic acids and amides, influencing the compound's physicochemical properties, receptor binding affinity, and overall pharmacokinetic profile . Research on structurally analogous 1,3,4-oxadiazole derivatives has demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, with some analogs showing enhanced potency compared to standard antibiotics . The mechanism of action for this class of compounds is under active investigation but is often associated with the inhibition of key bacterial enzymes, such as DNA gyrase (topoisomerase II), which is essential for bacterial DNA replication and cell viability . This product is intended for research applications only, specifically for in vitro biological screening and as a building block in the synthesis of novel compounds for drug discovery programs. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-31-18-13-17(14-19(15-18)32-2)22-25-26-23(33-22)24-21(28)16-7-9-20(10-8-16)34(29,30)27-11-5-3-4-6-12-27/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFYNCPNXCMNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The 1,3,4-oxadiazole ring is synthesized via cyclization of a substituted hydrazide. Starting with ethyl 3,5-dimethoxybenzoate, hydrazinolysis in ethanol with 80% hydrazine hydrate yields 3,5-dimethoxybenzohydrazide (Compound A , Scheme 1).

Reaction Conditions:

  • Hydrazine hydrate: 5 equiv., reflux, 6–8 h.
  • Yield: 85–90% (reported for analogous substrates).

Oxadiazole Ring Formation

Compound A undergoes cyclization with carbon disulfide (CS₂) in alkaline medium to form 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (Compound B ).

Optimized Protocol:

  • Carbon disulfide: 3 equiv., dissolved in ethanol.
  • Potassium hydroxide: 2.5 equiv., 0–5°C, stirred for 2 h.
  • Cyclization: Reflux at 80°C for 12 h.
  • Work-up: Acidification with HCl to pH 2–3, extraction with ethyl acetate.
  • Yield: 70–75%.

Characterization (Compound B):

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.52 (d, J = 2.0 Hz, 2H, aromatic), 6.68 (t, J = 2.0 Hz, 1H, aromatic), 3.85 (s, 6H, OCH₃).
  • HRMS (ESI): m/z calcd for C₁₁H₁₁N₂O₃S [M+H]⁺ 259.0441, found 259.0443.

Sulfonylation of Benzamide Precursor

Synthesis of Azepane-1-sulfonyl Chloride

Azepane-1-sulfonyl chloride is prepared via chlorosulfonation of azepane using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM).

Procedure:

  • Azepane: 1 equiv., dissolved in anhydrous DCM.
  • Chlorosulfonic acid: 1.2 equiv., added dropwise at 0°C.
  • Stirring: 4 h at room temperature.
  • Isolation: Evaporated under reduced pressure, purified by recrystallization (hexane:DCM 9:1).
  • Yield: 80–85%.

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is sulfonylated with azepane-1-sulfonyl chloride in the presence of triethylamine (TEA) to form 4-(azepan-1-ylsulfonyl)benzoic acid (Compound C ).

Reaction Conditions:

  • 4-Aminobenzoic acid: 1 equiv., dissolved in DCM.
  • Azepane-1-sulfonyl chloride: 1.1 equiv., TEA (2 equiv.), 0°C to RT, 6 h.
  • Yield: 75–80%.

Characterization (Compound C):

  • Melting Point: 158–160°C.
  • ¹H NMR (500 MHz, CDCl₃): δ 8.05 (d, J = 8.5 Hz, 2H, aromatic), 7.45 (d, J = 8.5 Hz, 2H, aromatic), 3.40–3.35 (m, 4H, azepane CH₂), 1.75–1.60 (m, 6H, azepane CH₂).

Coupling of Oxadiazole and Sulfonylated Benzamide

Activation of Carboxylic Acid

Compound C is converted to its acid chloride using thionyl chloride (SOCl₂):

  • SOCl₂: 5 equiv., reflux, 6 h.
  • Removal of excess SOCl₂: Distillation under reduced pressure.

Amide Bond Formation

The acid chloride reacts with 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound D , derived from B via thiol-amine substitution) in DCM with TEA.

Optimized Conditions:

  • Compound D: 1 equiv., dissolved in DCM.
  • Acid chloride (from C): 1.2 equiv., TEA (2.5 equiv.), 0°C to RT, 12 h.
  • Yield: 65–70%.

Characterization (Target Compound):

  • Molecular Formula: C₂₃H₂₂N₄O₅S.
  • Molecular Weight: 466.5 g/mol.
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, NH), 8.15 (d, J = 8.5 Hz, 2H, benzamide), 7.82 (d, J = 8.5 Hz, 2H, benzamide), 7.50 (d, J = 2.0 Hz, 2H, dimethoxyphenyl), 6.70 (t, J = 2.0 Hz, 1H, dimethoxyphenyl), 3.85 (s, 6H, OCH₃), 3.40–3.30 (m, 4H, azepane), 1.70–1.55 (m, 6H, azepane).
  • HRMS (ESI): m/z calcd for C₂₃H₂₂N₄O₅S [M+H]⁺ 467.1386, found 467.1388.

Comparative Analysis of Synthetic Routes

Yield Optimization

Step Reagents/Conditions Yield (%) Reference
Hydrazide formation NH₂NH₂·H₂O, EtOH, reflux 85–90
Oxadiazole cyclization CS₂, KOH, EtOH, reflux 70–75
Sulfonylation Azepane-1-sulfonyl chloride, TEA, DCM 75–80
Amide coupling Acid chloride, TEA, DCM 65–70

Critical Reaction Parameters

  • Temperature Control: Cyclization at 80°C prevents decomposition of the oxadiazole intermediate.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity for all intermediates.
  • Side Reactions: Over-sulfonylation is mitigated by stoichiometric control of sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share the 1,3,4-oxadiazole scaffold and sulfonamide/benzamide functional groups, enabling comparative analysis:

Compound Name & ID Key Structural Features Molecular Weight (g/mol) Biological Activity Source(s)
Target Compound : 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide Azepane sulfonyl; 3,5-dimethoxyphenyl-oxadiazole 486.5 Not explicitly reported (structural inference from OZE-II)
OZE-II : N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide Dimethyloxazolidine sulfonyl; 3,5-dimethoxyphenyl-oxadiazole 488.51 Antimicrobial (MRSA/MSSA); improves C. elegans survival
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl-oxadiazole Not reported Antifungal (C. albicans); thioredoxin reductase inhibition
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)sulfamoyl; furan-2-yl-oxadiazole Not reported Antifungal (C. albicans); thioredoxin reductase inhibition

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :

    • The target compound’s XLogP3 = 2.9 suggests moderate lipophilicity, balancing membrane permeability and solubility.
    • OZE-II ’s molecular weight (488.51) and polar dimethyloxazolidine sulfonyl group may reduce LogP slightly compared to the target compound.
  • Hydrogen Bonding :

    • The target compound has 9 hydrogen bond acceptors , similar to OZE-II, which likely contributes to target binding but may limit blood-brain barrier penetration.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of hydrazides to form the 1,3,4-oxadiazole core, followed by sulfonylation and benzamide coupling. Key steps include:

  • Cyclization: Reacting a substituted hydrazide with a carbonyl source (e.g., POCl₃) under reflux in anhydrous DMF .
  • Sulfonylation: Introducing the azepane sulfonyl group using azepane-1-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
  • Coupling: Amide bond formation via EDC/HOBt-mediated coupling between the sulfonylated intermediate and the oxadiazole-containing benzamide .

Optimization Strategies:

ParameterOptimal ConditionPurpose
SolventDMF or DCMEnhances solubility of intermediates
Temperature60–80°C (reflux)Accelerates cyclization and coupling
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Removes unreacted reagents and byproducts

Q. Which spectroscopic techniques are most effective for characterizing the oxadiazole and sulfonamide moieties?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm). The oxadiazole ring protons appear as singlet(s) near δ 8.5–9.0 ppm .
    • ¹³C NMR: Confirms carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO₂, δ 110–115 ppm) groups .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns of the sulfonamide and oxadiazole moieties .
  • IR Spectroscopy: Detects C=N stretching (oxadiazole, ~1600 cm⁻¹) and S=O vibrations (sulfonamide, ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or impurities?

Methodological Answer:

  • Tautomerism: Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria (e.g., oxadiazole tautomers). Deuterated DMSO or CDCl₃ at 25–60°C can stabilize specific forms .
  • Impurities: Employ orthogonal purification methods:
    • HPLC-PDA: Separates isomeric byproducts using a C18 column (acetonitrile/water gradient) .
    • 2D NMR (COSY, HSQC): Assigns overlapping proton signals and confirms connectivity .

Q. How do substituents on the oxadiazole ring influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: Measure logP values (shake-flask method or computational tools like Molinspiration) to assess membrane permeability. The 3,5-dimethoxyphenyl group increases hydrophobicity, enhancing blood-brain barrier penetration .
  • Metabolic Stability: Perform microsomal assays (human liver microsomes) to evaluate CYP450-mediated degradation. Electron-withdrawing groups (e.g., sulfonamide) reduce oxidative metabolism .
  • Solubility: Use pH-dependent solubility assays (USP buffers) and co-solvent systems (e.g., PEG 400) to improve bioavailability .

Q. What computational methods predict binding affinities with target enzymes (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Key residues (e.g., hinge region) form hydrogen bonds with the oxadiazole nitrogen .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models: Develop regression models using descriptors like polar surface area (PSA) and H-bond acceptors to predict IC₅₀ values .

Q. How should in vivo studies be designed to evaluate efficacy and toxicity?

Methodological Answer:

  • Animal Models: Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor activity. Administer 10–50 mg/kg compound orally for 21 days .
  • Toxicity Screening:
    • Acute Toxicity: Single-dose escalation (10–200 mg/kg) with 14-day observation (OECD 425).
    • Subchronic Toxicity: 28-day repeated dosing (OECD 407) with histopathology of liver/kidney .
  • Pharmacokinetics: Collect plasma samples at 0.5, 2, 6, 24 h post-dose for LC-MS/MS analysis of AUC and half-life .

Data Contradiction Analysis Example:
Issue: Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution:

Validate assay conditions (ATP concentration, pH) across labs .

Compare compound purity (HPLC >98% vs. 95%) and storage stability .

Re-test using isothermal titration calorimetry (ITC) to measure binding constants .

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